3-((1-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Description
3-((1-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C20H20N4O4 and its molecular weight is 380.404. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit the enzyme poly (adp-ribose) polymerase 1 (parp1) , which plays a crucial role in single-strand DNA break repair processes .
Mode of Action
Compounds with similar structures have been found to inhibit parp1 . Inhibition of PARP1 prevents the repair of single-strand DNA breaks, which can lead to cell death, particularly in cancer cells that have defects in other DNA repair pathways .
Biochemical Pathways
The compound’s interaction with PARP1 affects the DNA repair pathwayThis can lead to the accumulation of DNA damage and ultimately cell death .
Result of Action
The inhibition of PARP1 by this compound could potentially lead to the accumulation of single-strand DNA breaks. This can cause cell death, especially in cells that have defects in other DNA repair pathways . This makes PARP1 inhibitors promising candidates for cancer therapy .
Properties
IUPAC Name |
3-[1-(2-methyl-2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-13-18(28-17-7-3-2-6-16(17)26-13)20(25)24-10-4-5-14(12-24)27-19-15(11-21)22-8-9-23-19/h2-3,6-9,13-14,18H,4-5,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAOJGJUCJNVTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)N3CCCC(C3)OC4=NC=CN=C4C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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